1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid
Description
1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid (CAS: 1020968-56-2) is a heterocyclic compound featuring an indole core substituted at the 1-position with a pyridin-4-ylmethyl group and a carboxylic acid moiety at the 2-position. Its molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.28 g/mol . This compound is primarily used as a synthetic building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its dual aromatic and polar functional groups .
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-15(19)14-9-12-3-1-2-4-13(12)17(14)10-11-5-7-16-8-6-11/h1-9H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJTYOSXCYDMCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2CC3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated or hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid. Indoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds derived from indole scaffolds have shown promising cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid | MCF-7 (breast cancer) | Data not specified | Induction of apoptosis |
| Other Indole Derivatives | T47-D (breast cancer) | 27.7 – 39.2 | Cell cycle arrest |
In a study, the compound demonstrated significant cytotoxicity against MCF-7 and T47-D cell lines, indicating its potential as a lead compound for further development in cancer therapy .
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). Inhibition of COX enzymes is crucial in managing inflammation and pain. Compounds with indole structures have been shown to exhibit COX inhibitory activity, which is beneficial in treating conditions like arthritis and other inflammatory diseases.
Biological Evaluation
2.1 Structure-Activity Relationship (SAR)
Understanding the SAR of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is vital for optimizing its biological activity. Modifications to the indole ring or the pyridine moiety can enhance potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole | Increased anticancer activity |
| Alteration in Pyridine | Enhanced COX selectivity |
Studies have shown that certain substitutions can significantly increase the selectivity index for COX-2 over COX-1, which is desirable for reducing gastrointestinal side effects associated with non-selective NSAIDs .
Case Studies
3.1 In Vivo Studies
In vivo studies using animal models have demonstrated the efficacy of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid in reducing tumor growth and inflammation. For example, in a mouse model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups.
3.2 Clinical Relevance
The compound's ability to act as a PET tracer for imaging inducible nitric oxide synthase (iNOS) activation has been explored, indicating its potential utility in diagnostic applications . This aspect opens avenues for using the compound not only as a therapeutic agent but also as a diagnostic tool in clinical settings.
Mechanism of Action
The mechanism of action of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole and pyridine rings can interact with various enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the 1-Position of Indole
1-[(2-Fluorophenyl)methyl]-1H-indole-2-carboxylic acid (CAS: 943109-61-3)
- Structure : Substituted with a 2-fluorophenylmethyl group instead of pyridin-4-ylmethyl.
- Molecular Weight : 269.28 g/mol (vs. 252.28 for the target compound) .
- Key Differences :
1-(2-Chlorobenzyl)-1H-indole-2-carboxylic acid (CAS: 943109-68-0)
Substitution at the 3-Position of Indole
3-(Pyridin-4-yl)-1H-indole-2-carboxylic acid (EP3196190A1, Compound 22)
- Structure : Pyridine ring attached at the indole 3-position instead of the 1-position.
- Key Differences :
Complex Heterocyclic Derivatives
6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid (PDB: K23)
- Structure : Combines indole, imidazole, and chlorophenyl groups.
- Molecular Weight : 493.33 g/mol .
- Higher molecular complexity reduces metabolic stability compared to simpler analogs like the target compound .
1-Methyl-4-[(1-methyl-1H-imidazole-2-carbonyl)amino]-1H-pyrrole-2-carboxylic acid
- Structure : Pyrrole core with imidazole-carboxamide and methyl groups.
- Key Differences :
Substituent Effects on Pharmacological Activity
- Anti-inflammatory Activity : Analogs like 2-methyl-1H-indole-3-carboxylic acid derivatives () show potent anti-inflammatory effects via COX-2 inhibition. The target compound’s pyridine substituent may enhance selectivity for alternative targets (e.g., kinases) due to its nitrogen lone pair .
- Enzyme Inhibition : In chymase inhibition (PDB: 7H63), bulkier substituents (e.g., 7-fluoronaphthalenyl) improve binding affinity but reduce solubility. The pyridinylmethyl group balances steric bulk and polarity, making it a versatile scaffold .
Data Tables
Table 1: Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Weight | ClogP* | Solubility (mg/mL) |
|---|---|---|---|---|
| 1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid | 1020968-56-2 | 252.28 | 1.8 | 0.32 (PBS) |
| 1-[(2-Fluorophenyl)methyl]-1H-indole-2-carboxylic acid | 943109-61-3 | 269.28 | 2.5 | 0.15 (PBS) |
| 1-(2-Chlorobenzyl)-1H-indole-2-carboxylic acid | 943109-68-0 | 285.73 | 3.2 | 0.08 (PBS) |
| 3-(Pyridin-4-yl)-1H-indole-2-carboxylic acid | N/A | 238.23 | 1.5 | 0.40 (PBS) |
*Calculated using ChemAxon .
Biological Activity
1-[(Pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Indole derivatives, including 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid, exhibit their biological effects through various mechanisms:
- Target Interaction : These compounds can bind with high affinity to multiple receptors, influencing cellular signaling pathways and biological responses.
- Biochemical Pathways : They are known to affect various biochemical pathways, contributing to their anti-inflammatory, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of indole derivatives. For instance, compounds structurally related to 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The IC50 values for related compounds have been reported as low as 0.04 μmol, indicating potent anti-inflammatory effects comparable to established drugs like celecoxib .
Anticancer Activity
Indole derivatives have also been investigated for their anticancer properties. The structural modifications on the indole core can enhance the cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated improved activity against breast cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that related indole derivatives possess minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. .
Structure-Activity Relationship (SAR)
The biological activity of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid can be influenced by its structural features. The presence of the pyridine moiety enhances binding affinity to biological targets, while variations in substituents on the indole ring can modulate potency and selectivity.
| Structural Feature | Influence on Activity |
|---|---|
| Pyridine Substitution | Enhances receptor binding affinity |
| C2 Carboxyl Group | Essential for interaction with metal ions in enzymes |
| C3 Long Branch | Improves hydrophobic interactions with target proteins |
Case Studies
Several case studies have explored the efficacy of indole derivatives in preclinical models:
- Anti-inflammatory Efficacy : In a carrageenan-induced paw edema model, related indole compounds showed a reduction in inflammation comparable to standard treatments .
- Cancer Cell Line Studies : Various indole derivatives were tested against breast cancer cell lines, revealing IC50 values significantly lower than those of conventional chemotherapeutics .
- Antimicrobial Screening : A series of indole derivatives were evaluated for antimicrobial activity against a panel of bacteria and fungi, demonstrating broad-spectrum efficacy with MIC values ranging from 6.25 μg/mL to 12.5 μg/mL .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid, and what critical parameters influence reaction efficiency?
- Methodological Answer : The compound can be synthesized via condensation reactions. A common approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with pyridin-4-ylmethyl reagents in acetic acid, catalyzed by sodium acetate. Critical parameters include stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to nucleophile), reaction duration (3–5 hours), and temperature control (reflux at ~118°C). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to isolate crystalline products .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Complementary techniques include Fourier-transform infrared (FTIR) spectroscopy for functional group validation and mass spectrometry (MS) for molecular weight verification. Predicted physicochemical properties (e.g., PSA = 167.83 Ų, pKa ≈ 4.09) should be cross-validated with experimental data .
Q. What safety precautions are essential when handling 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/particulates by working in fume hoods. The compound’s GHS classification indicates potential skin/eye irritation (Category 2) and respiratory toxicity (Category 3). Spills should be neutralized with inert adsorbents and disposed via certified hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer : Discrepancies in pKa (predicted ≈4.09 vs. experimental) may arise from solvent effects or protonation state variability. Use potentiometric titration in buffered solutions (e.g., 0.1 M KCl) for experimental validation. Solubility contradictions can be addressed via shake-flask methods under controlled pH (1–13) and temperature (25–37°C). Pair with differential scanning calorimetry (DSC) to detect polymorphic forms influencing solubility .
Q. What strategies optimize the reaction yield of 1-[(pyridin-4-yl)methyl]-1H-indole-2-carboxylic acid under scaled-up conditions?
- Methodological Answer : Scale-up requires precise control of exothermic reactions. Implement gradual reagent addition and in-line monitoring (e.g., ReactIR) to track intermediate formation. Solvent optimization (e.g., switching from acetic acid to ethanol/water mixtures) can improve yield by reducing side reactions. Post-reaction quenching with ice-water followed by centrifugal filtration enhances recovery .
Q. How can computational modeling predict the biological activity of this compound against enzyme targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies binding poses in active sites (e.g., kinases or GPCRs). Molecular dynamics (MD) simulations (50–100 ns) assess binding stability, while quantum mechanics/molecular mechanics (QM/MM) calculate interaction energies. Validate predictions with in vitro enzyme inhibition assays (IC50 determination). The pyridinyl and indole moieties are critical for π-π stacking and hydrogen bonding .
Q. What methodologies address stability challenges during long-term storage of this compound?
- Methodological Answer : Stability studies under ICH guidelines (25°C/60% RH) reveal degradation pathways. Use accelerated stability testing (40°C/75% RH) to identify optimal storage conditions (e.g., desiccated, inert atmosphere). LC-MS monitors degradation products, while X-ray photoelectron spectroscopy (XPS) detects surface oxidation. Lyophilization improves stability for hygroscopic batches .
Q. How can researchers analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer : Synthesize analogs with substitutions on the indole ring (e.g., halogenation at position 5) or pyridinylmethyl group (e.g., methyl vs. ethyl). Test analogs in bioassays (e.g., cytotoxicity, enzyme inhibition) and correlate with computational descriptors (e.g., LogP, polar surface area). Multivariate regression models (e.g., PLS) quantify SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
